An In-depth Technical Guide to 3-(1-Methyl-1H-indazol-3-yl)propanenitrile: Synthesis, Properties, and Applications
An In-depth Technical Guide to 3-(1-Methyl-1H-indazol-3-yl)propanenitrile: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of 3-(1-Methyl-1H-indazol-3-yl)propanenitrile, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The indazole core is a recognized "privileged scaffold," known for its versatile biological activities.[1][2] This document details the compound's chemical identifiers, proposed synthesis protocols, potential applications in drug development, analytical characterization methods, and essential safety and handling procedures. The content is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of this molecule, grounded in established chemical principles and data from closely related analogues.
Chemical Identity and Physicochemical Properties
Precise identifiers for 3-(1-Methyl-1H-indazol-3-yl)propanenitrile are not widely documented in publicly accessible databases, suggesting it is a novel or less-common research chemical. However, we can infer its fundamental properties from its structure and by referencing a known isomer, 3-(3-Methyl-1H-indazol-1-yl)propanenitrile (CAS RN: 1713640-21-1).[3]
| Identifier | Value | Source |
| IUPAC Name | 3-(1-Methyl-1H-indazol-3-yl)propanenitrile | - |
| Molecular Formula | C₁₁H₁₁N₃ | [3] |
| Molecular Weight | 185.23 g/mol | [3] |
| Canonical SMILES | CN1N=C(C=C2C1=CC=CC=2)CC#N | - |
| InChI Key | Inferred from structure | - |
| CAS Number | Not available | - |
Physicochemical Properties (Predicted): The physicochemical properties of this compound are predicted to be similar to other small molecule nitrile and indazole derivatives. It is expected to be a solid at room temperature with limited solubility in water but good solubility in organic solvents like dimethylformamide (DMF), dichloromethane (DCM), and methanol. The nitrile group provides a site for potential hydrogen bonding and further chemical modification.
Synthesis and Mechanistic Rationale
While a specific, validated synthesis for 3-(1-Methyl-1H-indazol-3-yl)propanenitrile is not published, a highly plausible and efficient route can be designed based on established methodologies for C-alkylation of indazole derivatives. The proposed synthesis involves a Michael addition reaction, a fundamental carbon-carbon bond-forming reaction in organic chemistry.
Proposed Synthetic Pathway: Michael Addition
The most direct approach involves the reaction of 3-iodo-1-methyl-1H-indazole with acrylonitrile. A more accessible route, however, may start from the functionalization of 1-methyl-1H-indazole. A common strategy for introducing functionality at the C3 position involves lithiation followed by quenching with an electrophile. An alternative is the cyanation of a C3-functionalized precursor.
A plausible two-step synthesis starting from 1-methyl-1H-indazole-3-carboxylic acid is outlined below.
Caption: Proposed multi-step synthesis of the target compound.
Detailed Experimental Protocol (Proposed)
Step 1: Reduction of 1-Methyl-1H-indazole-3-carboxylic acid
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System Setup: Under an inert argon atmosphere, suspend Lithium Aluminum Hydride (LiAlH₄) (1.2 equivalents) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Reagent Addition: Cool the suspension to 0°C using an ice bath. Dissolve 1-Methyl-1H-indazole-3-carboxylic acid[4] (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension over 30 minutes, maintaining the temperature below 5°C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC).[5]
-
Work-up: Cool the reaction to 0°C and cautiously quench by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
-
Isolation: Filter the resulting solid (aluminum salts) and wash thoroughly with THF. Combine the organic filtrates and evaporate the solvent under reduced pressure to yield crude (1-Methyl-1H-indazol-3-yl)methanol.
Step 2: Conversion to 3-(Chloromethyl)-1-methyl-1H-indazole
-
System Setup: Dissolve the crude alcohol from Step 1 in dichloromethane (DCM). Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Add thionyl chloride (SOCl₂) (1.5 equivalents) dropwise. Causality: Thionyl chloride is a standard reagent for converting primary alcohols to alkyl chlorides, proceeding through a chlorosulfite ester intermediate which readily undergoes nucleophilic attack by the chloride ion.
-
Reaction: Stir the mixture at room temperature for 2-3 hours until the reaction is complete (monitored by TLC).
-
Isolation: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution. Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude chloride intermediate.
Step 3: Cyanation to form 3-(1-Methyl-1H-indazol-3-yl)propanenitrile
-
System Setup: Dissolve the crude 3-(chloromethyl)-1-methyl-1H-indazole in dimethyl sulfoxide (DMSO).
-
Reagent Addition: Add sodium cyanide (NaCN) (1.5 equivalents). Trustworthiness: This is a standard nucleophilic substitution (SN2) reaction. DMSO is an excellent polar aprotic solvent for this transformation, effectively solvating the sodium cation and leaving a "naked," highly nucleophilic cyanide anion.
-
Reaction: Heat the mixture to 60-70°C and stir for 4-6 hours. Monitor the disappearance of the starting material by TLC.
-
Work-up and Purification: Cool the reaction mixture and pour it into a large volume of water. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting crude product by column chromatography on silica gel to afford the final compound.[5]
Role in Medicinal Chemistry and Drug Discovery
The indazole scaffold is a cornerstone in modern medicinal chemistry, renowned for its ability to mimic the structure of native purines and act as a bioisostere for indoles and phenols.[6][7] This structural feature allows indazole derivatives to effectively interact with a wide range of biological targets, particularly protein kinases.[6]
Indazole as a Kinase Hinge-Binder
Many kinase inhibitors utilize a heterocyclic core to form crucial hydrogen bonds with the "hinge region" of the kinase's ATP-binding pocket. The indazole nucleus is exceptionally well-suited for this role.[6][8] The N1-H can act as a hydrogen bond donor, while the N2 nitrogen can act as a hydrogen bond acceptor, enabling a bidentate interaction that anchors the inhibitor in the active site.[6] FDA-approved drugs like Pazopanib and Axitinib, used in cancer therapy, feature an indazole core that performs this exact function.[2][9]
Caption: Interaction of an indazole core with a kinase active site.
The propanenitrile side chain of 3-(1-Methyl-1H-indazol-3-yl)propanenitrile can be envisioned to occupy adjacent hydrophobic pockets or be functionalized further to enhance potency and selectivity for a specific kinase target.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and stability of the synthesized compound. A multi-technique approach is standard practice.
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural Elucidation | Signals corresponding to the methyl group (singlet, ~3.8-4.2 ppm), aromatic protons on the indazole ring (multiplets, ~7.0-8.2 ppm), and the two methylene groups of the propanenitrile chain (triplets).[5][10] |
| ¹³C NMR | Carbon Skeleton Confirmation | Resonances for aromatic carbons, the nitrile carbon (~117-120 ppm), methylene carbons, and the N-methyl carbon.[5][10] |
| FT-IR | Functional Group Identification | A characteristic sharp peak for the nitrile (C≡N) stretch around 2240-2260 cm⁻¹.[10] |
| Mass Spectrometry (MS) | Molecular Weight Confirmation | A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (186.10). |
| HPLC | Purity Assessment | A single major peak indicating high purity, typically on a reverse-phase C18 column with a mobile phase of acetonitrile and water. |
Protocol: Purity Assessment by HPLC
-
System: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (Water with 0.1% Trifluoroacetic Acid) and Solvent B (Acetonitrile with 0.1% Trifluoroacetic Acid).
-
Gradient Program: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of acetonitrile/water (1:1).
-
Analysis: Inject 10 µL and integrate the peak areas to determine purity percentage.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound is not available, hazard information can be extrapolated from related indazole and nitrile compounds.[4][11][12][13] The compound should be handled as potentially harmful if swallowed, in contact with skin, or inhaled.[11][13]
Mandatory Laboratory Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses with side shields.[4][11]
-
Ventilation: Handle the compound in a well-ventilated chemical fume hood, especially when dealing with the solid to avoid dust inhalation.[11][13]
-
Handling: Avoid contact with skin, eyes, and clothing.[11][13] Wash hands thoroughly after handling.
-
Spills: In case of a spill, contain the material with an inert absorbent (e.g., vermiculite) and place it in a sealed container for proper waste disposal.
Storage
-
Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[12]
-
Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[12]
Conclusion
3-(1-Methyl-1H-indazol-3-yl)propanenitrile represents a valuable, albeit under-documented, chemical entity. Its structure, centered on the pharmacologically significant indazole scaffold, makes it a promising candidate for fragment-based drug discovery and as a key intermediate for the synthesis of targeted therapeutics, particularly kinase inhibitors. This guide provides a robust, scientifically-grounded framework for its synthesis, characterization, and safe handling, enabling researchers to explore its full potential in their drug discovery programs.
References
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. cas 1713640-21-1|| where to buy 3-(3-Methyl-1H-indazol-1-yl)propanenitrile [english.chemenu.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. tandfonline.com [tandfonline.com]
- 6. img01.pharmablock.com [img01.pharmablock.com]
- 7. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pnrjournal.com [pnrjournal.com]
- 10. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fishersci.ca [fishersci.ca]
- 12. fishersci.com [fishersci.com]
- 13. tcichemicals.com [tcichemicals.com]
